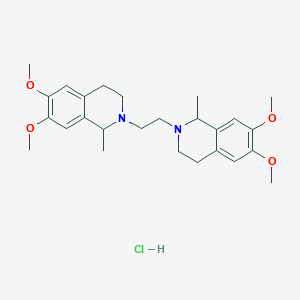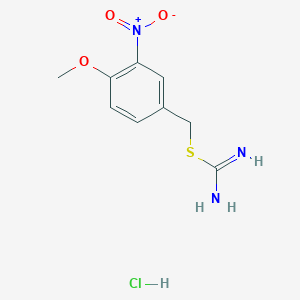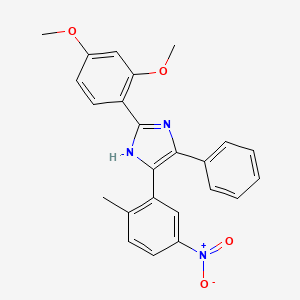![molecular formula C13H21BrN2O2 B5142677 (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B5142677.png)
(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine, also known as BMEA, is a chemical compound used in scientific research. It is a derivative of the beta-adrenergic receptor agonist salbutamol, which is commonly used in the treatment of asthma. BMEA has been found to have potential applications in various fields, including biochemistry, pharmacology, and neuroscience.
Applications De Recherche Scientifique
(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine has been found to have potential applications in various fields of scientific research. In pharmacology, (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine has been shown to activate the beta-adrenergic receptor, which is involved in the regulation of heart rate, blood pressure, and bronchodilation. (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine has also been found to have potential applications in neuroscience research, as it has been shown to modulate the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Mécanisme D'action
(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine activates the beta-adrenergic receptor by binding to the receptor and inducing a conformational change. This results in the activation of intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway. (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine has also been shown to modulate the activity of the dopamine transporter by binding to the transporter and inhibiting dopamine uptake.
Biochemical and Physiological Effects
(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine has been found to have various biochemical and physiological effects. In vitro studies have shown that (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine can increase cAMP levels in cells expressing the beta-adrenergic receptor. (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine has also been found to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine in lab experiments is that it is a relatively stable compound that can be easily synthesized. (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine also has a high affinity for the beta-adrenergic receptor, which makes it a useful tool for studying the receptor's function. However, one limitation of using (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine is that it is not selective for the beta-adrenergic receptor, and can also activate other receptors, such as the alpha-adrenergic receptor.
Orientations Futures
There are several potential future directions for (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine research. One area of interest is the development of more selective beta-adrenergic receptor agonists that can be used in the treatment of asthma and other respiratory disorders. Another area of interest is the potential therapeutic applications of (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine in neurological disorders, such as Parkinson's disease and addiction. Further research is needed to fully understand the mechanisms underlying (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine's effects on the beta-adrenergic receptor and dopamine transporter, and to determine its potential therapeutic applications in various fields of medicine.
Conclusion
In conclusion, (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine is a chemical compound with potential applications in various fields of scientific research. It can be synthesized using a relatively simple method and has been found to activate the beta-adrenergic receptor and modulate the activity of the dopamine transporter. (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine has potential therapeutic applications in respiratory disorders and neurological disorders, and further research is needed to fully understand its mechanisms of action and potential therapeutic benefits.
Méthodes De Synthèse
(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine can be synthesized by reacting 4-bromo-2-methylphenol with 2-chloroethylamine hydrochloride, followed by reaction with 2-(2-chloroethoxy)ethylamine hydrochloride. The resulting compound is then treated with sodium hydroxide to yield (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine.
Propriétés
IUPAC Name |
N'-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2O2/c1-11-10-12(14)2-3-13(11)18-9-8-17-7-6-16-5-4-15/h2-3,10,16H,4-9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVSUJQSJVASKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCOCCNCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5142612.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5142619.png)
![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5142626.png)
![N-[2-(acetylamino)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5142634.png)
![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5142636.png)
![N-(4-fluorobenzyl)-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5142646.png)
![1,3,4,6-tetra-O-acetyl-2-[(2-chlorobenzoyl)amino]-2-deoxyhexopyranose](/img/structure/B5142664.png)
![4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5142670.png)
![3-[(3-pyridinylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5142674.png)
![N-{1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5142679.png)

![1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B5142687.png)